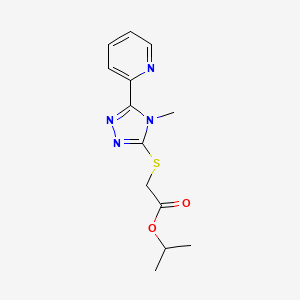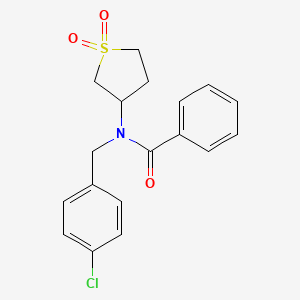![molecular formula C20H26N2O6S4 B12133079 methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate is a complex organic compound characterized by its unique structure, which includes multiple thiazolidinone rings and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Thiazolidinone Rings: The initial step involves the synthesis of thiazolidinone rings through the reaction of appropriate thiourea derivatives with α-haloketones under basic conditions.
Esterification: The intermediate compounds are then subjected to esterification reactions using methanol and acid catalysts to form the ester groups.
Condensation: The final step involves the condensation of the thiazolidinone intermediates with hexanoic acid derivatives under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazolidinone rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification, base catalysts for thiazolidinone formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s thiazolidinone rings are particularly important for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate
- Methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate
- Ethyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its multiple thiazolidinone rings and ester functionalities provide a versatile platform for various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C20H26N2O6S4 |
|---|---|
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
methyl 6-[(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C20H26N2O6S4/c1-27-13(23)9-5-3-7-11-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)12-8-4-6-10-14(24)28-2/h3-12H2,1-2H3/b16-15+ |
Clave InChI |
VARPPLDCEORLDD-FOCLMDBBSA-N |
SMILES isomérico |
COC(=O)CCCCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)OC)/SC1=S |
SMILES canónico |
COC(=O)CCCCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-methyl-4-oxo-5H,7H-thiino[4,5-d]furan-2-carboxylate](/img/structure/B12132998.png)

![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133015.png)

![3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12133023.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)
![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide](/img/structure/B12133031.png)
![6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133041.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)

![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
![(4E)-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12133077.png)
